molecular formula C11H22N2O4 B13781429 Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate CAS No. 91824-59-8

Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate

Cat. No.: B13781429
CAS No.: 91824-59-8
M. Wt: 246.30 g/mol
InChI Key: URPVKVMAPGGPDK-UHFFFAOYSA-N
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Description

Carbamic acid derivatives are characterized by their carbamate functional group (–NHCOO–). The compound Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate (hereafter referred to as Compound A) features a 3-hydroxypropyl group attached to the carbamic acid nitrogen and a hexyl ester moiety. This structure combines hydrophilic (3-hydroxypropyl) and lipophilic (hexyl) regions, influencing its solubility, stability, and biological activity.

Properties

CAS No.

91824-59-8

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

hexyl N-(3-carbamoyloxypropyl)carbamate

InChI

InChI=1S/C11H22N2O4/c1-2-3-4-5-8-17-11(15)13-7-6-9-16-10(12)14/h2-9H2,1H3,(H2,12,14)(H,13,15)

InChI Key

URPVKVMAPGGPDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NCCCOC(=O)N

Origin of Product

United States

Preparation Methods

Carbonylation of Haloalkyl Precursors in the Presence of Palladium Catalysts

One advanced method for synthesizing carbamic acid esters, including derivatives like carbamic acid, (3-hydroxypropyl)-, hexyl ester, involves the carbonylation of haloalkyl compounds (bromides or iodides) under palladium catalysis. This process is described in patent DE102004059470A1, where compounds of the general formula (2) containing halogen substituents react with carbon monoxide and water in the presence of a palladium catalyst such as PdX2(PPh3)2 (X = Cl, Br) to yield carbamic acid ester derivatives of formula (1).

  • Catalyst : Palladium complexes, often prepared in situ from PdX2 and triphenylphosphine (PPh3), are used at low molar percentages (0.1–1 mol%, preferably 0.1–0.5 mol%).
  • Reaction conditions : Carbon monoxide atmosphere, aqueous medium, and controlled temperature favor the carbonylation reaction.
  • Advantages : This method provides improved yields compared to traditional routes and allows for the introduction of various substituents on the carbamate ester.

This method is adaptable to synthesize carbamates with hydroxyalkyl groups, such as the 3-hydroxypropyl moiety, by selecting appropriate haloalkyl precursors. The hexyl ester portion can be introduced via the alkyl group R in the carbamic acid ester formula.

Reaction of Amines, Carbon Dioxide, and Alkoxysilanes in the Presence of Catalysts or Ionic Liquids

Another economically efficient and high-yielding method involves the reaction of amines, carbon dioxide, and alkoxysilane compounds in the presence of catalysts such as zinc compounds, alkali metal compounds, or ionic liquids. This process is particularly relevant for producing carbamic acid esters with high selectivity.

  • Typical reaction parameters :
    • Temperature: 150–180 °C (optimal around 180 °C)
    • Pressure: Carbon dioxide pressure ranging from 0.1 to 100 MPa, preferably 1 to 30 MPa depending on catalyst type
    • Reaction time: 4 to 24 hours
  • Catalysts :
    • Zinc acetate combined with ligands like 2,2'-bipyridine
    • Alkali metal compounds
    • Ionic liquids as solvent and catalyst medium
  • Solvents : Non-alcoholic solvents such as benzene, toluene, hexane, tetrahydrofuran, diethyl ether, dioxane, acetonitrile, or dichloromethane are preferred to avoid interference with carbamate formation.

This method can be adapted to prepare carbamates with hydroxypropyl groups by selecting suitable amines (e.g., 3-aminopropanol derivatives) and hexyl alkoxysilanes, enabling the formation of the carbamic acid, (3-hydroxypropyl)-, hexyl ester.

Phosgene-Based Synthesis via Reaction with Hydroxyalkyl Alcohols and Ammonia

Historically, carbamic acid esters have been synthesized by reacting phosgene or phosgene equivalents with hydroxyalkyl alcohols followed by treatment with ammonia or amines. This method involves:

  • Reacting phosgene with a hydroxyalkyl alcohol (e.g., 3-hydroxypropyl alcohol) in an inert solvent such as ether or toluene, often at low temperatures (below 10 °C) to control reactivity.
  • Subsequent addition of ammonia gas to the reaction mixture to form the carbamate ester.
  • Purification by crystallization or vacuum distillation.

Yields in these processes can range from approximately 50% to 60%, depending on reaction control and purification efficiency. This approach is well-documented for carbamates of hydroxyalkyl groups and can be adapted for hexyl esters by choosing appropriate alcohol and amine components.

Transesterification of Hydroxyalkyl Carbamates with (Meth)acrylates

A more recent method involves transesterification reactions where hydroxyalkyl carbamates are reacted with (meth)acrylates in the presence of catalysts to yield carbamoyloxy (meth)acrylates, which are related carbamate esters. Although this method is more focused on functionalized carbamates for polymer synthesis, it provides insights into:

  • Reaction conditions: Temperature maintained between 40 and 90 °C (preferably 50–80 °C) to avoid side reactions.
  • Catalysts: Immobilized catalysts on polymers or radical polymerizable compounds to prevent leaching.
  • Stoichiometry: Excess (meth)acrylate (equivalent ratio >3.5) to drive the reaction to completion.
  • Solvents: Any solvent compatible with the reaction, often inert hydrocarbons or ethers.

This method can be adapted to prepare carbamate esters with hydroxypropyl and hexyl groups by selecting corresponding hydroxyalkyl carbamates and alkyl (meth)acrylates, though it is more specialized towards modified carbamates.

Comparative Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Temperature (°C) Pressure (MPa) Yield (%) Notes
Carbonylation of haloalkyl precursors Haloalkyl compound, CO, water PdX2(PPh3)2 (0.1–1 mol%) Moderate Atmospheric to elevated CO pressure Moderate to high Improved yields, adaptable to various substituents including hydroxyalkyl groups
Amine + CO2 + Alkoxysilane Amine, CO2, alkoxysilane Zn acetate/alkali metal compounds/ionic liquids 150–180 0.1–100 High High selectivity, solvent choice critical, reaction time 4–24 h
Phosgene + Hydroxyalkyl alcohol + Ammonia Phosgene, hydroxyalkyl alcohol, ammonia None (phosgene reactive) 0–10 Atmospheric 50–60 Traditional method, requires careful temperature control, moderate yields
Transesterification with (meth)acrylates Hydroxyalkyl carbamate, (meth)acrylate Immobilized catalyst, polymer-compatible 40–90 Atmospheric Variable Used for functionalized carbamates, requires excess acrylate, controlled temp

Research Findings and Perspectives

  • Catalyst Efficiency : Palladium-catalyzed carbonylation offers a highly selective and efficient route, though it requires handling of CO and palladium complexes, which can be costly.
  • Sustainability : The CO2-based synthesis using amines and alkoxysilanes represents a greener alternative, utilizing CO2 as a carbonyl source and avoiding toxic phosgene.
  • Safety and Scalability : Phosgene-based methods are well-established but pose significant safety hazards, limiting their use in large-scale or industrial settings.
  • Functionalization Flexibility : Transesterification methods enable the introduction of polymerizable groups, expanding the utility of carbamate esters in materials science.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted carbamates.

Scientific Research Applications

Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate esters.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate involves the inhibition of enzymes that interact with carbamate esters. The compound binds to the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to the desired biological effect. The molecular targets include enzymes like acetylcholinesterase, which is crucial in nerve signal transmission.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Carbamates

Compound Molecular Formula Substituents Pharmacological Activity Stability Profile
Compound A C₁₀H₂₁NO₄ 3-Hydroxypropyl, hexyl Not reported Moderate hydrolysis
Benzyl (3-Hydroxypropyl)carbamate C₁₁H₁₃NO₃ 3-Hydroxypropyl, benzyl Intermediate synthesis Slow hydrolysis
Carisoprodol C₁₂H₂₄N₂O₄ Isopropyl, methylpropyl Muscle relaxant High metabolic stability
Hexyl (Amino(4-aminophenyl)methylene)carbamate HCl C₁₄H₂₂ClN₃O₂ 4-Aminophenyl, hexyl Targeted delivery Salt-enhanced solubility

Research Findings

Hydrolysis Dynamics : Hexyl esters undergo faster enzymatic hydrolysis than benzyl esters, suggesting Compound A may have a shorter half-life in vivo .

Synthetic Utility : The 3-hydroxypropyl group in Compound A serves as a versatile intermediate for conjugating hydrophilic moieties in prodrug design .

Q & A

Basic Question: What are the recommended synthetic routes for preparing carbamate esters like Carbamic acid, (3-hydroxypropyl)-, hexyl ester?

Methodological Answer:
Carbamate esters are typically synthesized via the reaction of alcohols with isocyanates or through the condensation of amines with chloroformates. For derivatives like (3-hydroxypropyl)carbamates, a two-step approach is often employed:

Formation of the carbamic acid intermediate : React 3-hydroxypropylamine with phosgene or a safer alternative like triphosgene in anhydrous conditions to generate the carbamoyl chloride.

Esterification : Treat the intermediate with hexanol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts .
Key Considerations : Monitor reaction progress using FT-IR for the disappearance of N-H stretches (~3300 cm⁻¹) and the emergence of carbonyl peaks (~1700 cm⁻¹) .

Basic Question: What safety precautions are critical when handling carbamate esters in laboratory settings?

Methodological Answer:
Carbamate esters exhibit acute toxicity (Category 4) and may cause respiratory or dermal irritation. Essential precautions include:

  • Engineering Controls : Use fume hoods to prevent aerosol inhalation during synthesis or purification .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved safety goggles. Respiratory protection (e.g., N95 masks) is mandatory for powder handling .
  • Spill Management : Avoid dry sweeping; use inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Advanced Question: How do transition metals like palladium(II) influence the hydrolysis kinetics of carbamate esters?

Methodological Answer:
Palladium(II) complexes (e.g., cis-[Pd(en)(H₂O)₂]²⁺) catalyze carbamate ester hydrolysis by coordinating to the carbonyl oxygen, polarizing the C=O bond, and accelerating nucleophilic attack by water. Experimental protocols include:

  • Conditions : Acidic wet acetone (0.1 M HClO₄, 318 K) with 0.3 M Pd(II) catalyst.
  • Kinetic Analysis : Monitor phenol release via ¹³C NMR (e.g., δ 120–125 ppm for aromatic carbons) or UV-Vis spectroscopy (λ = 270 nm). Rate constants (~4 × 10⁻³ min⁻¹) are comparable to uncatalyzed N-bound carbamic acid decomposition .

Advanced Question: How does pH affect the stability of carbamate esters in aqueous environments?

Methodological Answer:
Carbamate esters are stable under neutral or acidic conditions but hydrolyze rapidly in alkaline media. For controlled studies:

  • Acidic Stability : Incubate in 0.1 M HCl at 25°C; <5% decomposition over 72 hours (HPLC monitoring, C18 column, acetonitrile/water gradient).
  • Alkaline Hydrolysis : At pH > 10, base-catalyzed cleavage occurs via hydroxide ion attack on the carbonyl, forming amines and CO₂. Quantify CO₂ via gas chromatography with a TCD detector .

Advanced Question: What analytical techniques are most effective for characterizing carbamate ester degradation products?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR detects phenolic protons (δ 6.5–7.5 ppm) from hydrolysis, while ¹³C NMR identifies carbamic acid intermediates (δ 155–160 ppm for carbonyls).
  • Mass Spectrometry : LC-MS/MS in positive ion mode (e.g., ESI+) confirms molecular ions ([M+H]⁺) and fragments (e.g., m/z 94 for phenol) .
  • Headspace GC : Quantifies CO₂ (retention time ~2.5 min on a Porapak Q column) from thermal decomposition .

Advanced Question: How do structural modifications (e.g., alkyl chain length) impact carbamate ester reactivity with biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method. Hexyl esters with longer alkyl chains show reduced IC₅₀ values due to enhanced lipophilicity and membrane penetration .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to AChE’s catalytic triad (Ser200, His440, Glu327). Hydroxypropyl groups may form hydrogen bonds with active-site residues .

Advanced Question: What mechanisms explain the rapid decomposition of carbamic acid intermediates in solution?

Methodological Answer:
Carbamic acid (NH₂COOH) undergoes spontaneous decarboxylation to form CO₂ and NH₃. Kinetic studies using stopped-flow UV-Vis reveal:

  • pH Dependence : Decomposition is fastest at pH 4–5 (half-life <1 minute).
  • Catalytic Pathways : Metal ions (e.g., Cu²⁺) stabilize the transition state via chelation, accelerating CO₂ release. Monitor via conductivity measurements or IR spectroscopy (CO₂ asymmetric stretch at ~2349 cm⁻¹) .

Advanced Question: How do carbamate esters compare to carbonate esters in hydrolytic stability under biorelevant conditions?

Methodological Answer:

  • Hydrolysis Rates : Carbamates hydrolyze 10–100× slower than carbonates in PBS (pH 7.4, 37°C) due to stronger C–O bonding. Quantify via HPLC with a diode array detector.
  • Enzymatic Degradation : Lipases (e.g., Candida antarctica) selectively cleave carbonate esters, leaving carbamates intact. Use SDS-PAGE to confirm enzyme activity post-reaction .

Advanced Question: What are the primary decomposition pathways for carbamate esters in oxidative environments?

Methodological Answer:

  • Radical-Mediated Oxidation : OH• radicals (generated via Fenton’s reagent) abstract hydrogen from the alkyl chain, forming peroxyl intermediates. Track using EPR spectroscopy with DMPO spin traps.
  • Products : Aldehydes (e.g., hexanal) and nitro derivatives identified via GC-MS (DB-5ms column, EI mode) .

Advanced Question: How can carbamate esters be functionalized for use in CO₂ capture technologies?

Methodological Answer:

  • Amine-Functionalized Derivatives : Synthesize carbamates with pendant amine groups (e.g., 2-aminoethyl carbamate) to enhance CO₂ adsorption via carbamate formation. Test using thermogravimetric analysis (TGA) under 15% CO₂/N₂ at 40°C.
  • Regeneration Efficiency : Measure cyclic capacity (mmol CO₂/g sorbent) over 10 adsorption-desorption cycles using a fixed-bed reactor .

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